molecular formula C12H9F2NO3S2 B2820067 N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021079-35-5

N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2820067
CAS No.: 1021079-35-5
M. Wt: 317.32
InChI Key: UMCTUVDNLKVLLK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group and a thiophenylsulfonyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the reaction of 2,4-difluoroaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then reacted with acetic anhydride to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group and thiophenylsulfonyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: shares structural similarities with other sulfonylacetamide derivatives.

    This compound: can be compared to compounds like N-(2,4-dichlorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide and N-(2,4-difluorophenyl)-2-(furan-2-ylsulfonyl)acetamide.

Uniqueness

The presence of the difluorophenyl group in this compound imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3S2/c13-8-3-4-10(9(14)6-8)15-11(16)7-20(17,18)12-2-1-5-19-12/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCTUVDNLKVLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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